Methylcymantrene

Description

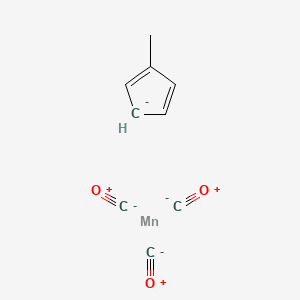

Methylcyclopentadienyl manganese tricarbonyl (MMT) is an organomanganese compound with the formula (C5H4CH3)Mn(CO)3[“]. Methylcyclopentadienyl manganese tricarbonyl has been widely applied in energetic and biomedical-related fields[“]. It has shown high colloidal stability and good performance in magnetic-dependent diagnosis and therapies such as magnetic resonance imaging (MRI) and magnetic hyperthermia (MH), due to its high magnetization and moderate coercivity[“]. The carbon content protects Methylcyclopentadienyl manganese tricarbonyl from oxidation and corrosion (ion release), which prolongs its lifetime and reduces its toxicity in physiological environments[“].

In terms of its synthesis, Methylcyclopentadienyl manganese tricarbonyl forms manganese particles when burned[“]. The rate of production and the properties of the resulting particles depend on various factors, including the conditions under which the compound is burned[“].

Structure

2D Structure

Properties

IUPAC Name |

carbon monoxide;manganese;2-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3CO.Mn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H3;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSGJCJSRBFZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7MnO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12108-13-3 | |

| Record name | METHYL CYCLOPENTADIENYL MANGANESE TRICARBONYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E52JN2L3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methylcymantrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of methylcymantrene, an organomanganese compound with applications in catalysis and as a fuel additive. This document details experimental protocols, presents key characterization data in a structured format, and illustrates relevant chemical transformations.

Synthesis of this compound

This compound, formally known as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), can be synthesized through several routes, primarily involving the reaction of a methylcyclopentadienyl source with a manganese precursor in the presence of carbon monoxide. Below are two common laboratory-scale synthetic procedures.

Synthesis via Sodium Methylcyclopentadienide

This widely employed method involves the deprotonation of methylcyclopentadiene to form the corresponding sodium salt, which then reacts with a manganese(II) salt followed by carbonylation.

Experimental Protocol:

-

Preparation of Sodium Methylcyclopentadienide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, metallic sodium is dispersed in a suitable solvent with weak coordination ability, such as tetrahydrofuran (THF). The mixture is heated to 100-150°C. Methylcyclopentadiene is then added dropwise over 1-5 hours to form sodium methylcyclopentadienide.[1]

-

Reaction with Manganese(II) Salt: The resulting solution of sodium methylcyclopentadienyl is cooled to room temperature. Anhydrous manganese(II) chloride (MnCl₂) is then added portion-wise. The reaction mixture is stirred at room temperature to 250°C to form a monomethylcyclopentadienyl manganese solvent adduct intermediate.[1]

-

Carbonylation: The reaction mixture containing the intermediate is transferred to a high-pressure autoclave. Carbon monoxide is introduced at a pressure of 3.0-15 MPa, and the reaction is heated to a temperature between room temperature and 250°C.[1]

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled and vented. The crude product is extracted with a nonpolar solvent like pentane. The solvent is removed under reduced pressure, and the resulting oily residue is purified by vacuum distillation to yield pure this compound.

Synthesis from Bis(methylcyclopentadienyl)manganese

An alternative route involves the carbonylation of bis(methylcyclopentadienyl)manganese.

Experimental Protocol:

-

Reaction Mixture Preparation: In a nitrogen-purged reaction flask, bis(methylcyclopentadienyl)manganese, manganous acetate, and tetrahydrofuran (THF) are dissolved in toluene.[2]

-

Addition of Reducing Agent: A solution of triethylaluminum (TEA) in toluene is added to the mixture with vigorous stirring.[2]

-

Carbonylation: The resulting solution is transferred to a stainless-steel autoclave. The autoclave is pressurized with carbon monoxide to 600 psig and heated to 100°C for two hours, followed by an increase in temperature to 150°C for 30 minutes.[2]

-

Purification: After cooling and venting the autoclave, the reaction mixture is hydrolyzed with 10% aqueous HCl. The product is extracted with pentane, and the yield is determined by gas chromatography.[2] The final product is purified by vacuum distillation.

Characterization of this compound

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

| Physical Property | Value |

| Molecular Formula | C₉H₇MnO₃ |

| Molecular Weight | 218.09 g/mol |

| Appearance | Yellow to orange liquid |

| Melting Point | -1 °C |

| Boiling Point | 232-233 °C |

| Density | 1.38 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons on Cp ring | ~4.7-4.9 | m | C₅H₄ |

| Methyl protons | ~1.9-2.1 | s | CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl carbons | ~224 | CO |

| Cp ring carbons (substituted) | ~105 | C-CH₃ |

| Cp ring carbons (unsubstituted) | ~82-84 | CH |

| Methyl carbon | ~14 | CH₃ |

| Infrared Spectroscopy (Neat) | Frequency (cm⁻¹) | Intensity | Assignment |

| C-H stretch (aromatic) | ~3100 | m | ν(C-H) |

| C-H stretch (aliphatic) | ~2920 | m | ν(C-H) |

| C≡O stretch | ~2025 | s | ν(C≡O) |

| C≡O stretch | ~1940 | s | ν(C≡O) |

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Assignment |

| 218 | High | [M]⁺ | |

| 190 | Moderate | [M-CO]⁺ | |

| 162 | Moderate | [M-2CO]⁺ | |

| 134 | High | [M-3CO]⁺ | |

| 79 | Moderate | [C₅H₄CH₃]⁺ | |

| 55 | High | [Mn]⁺ |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound typically shows two main signals: a multiplet in the aromatic region corresponding to the protons on the cyclopentadienyl ring and a singlet in the aliphatic region for the methyl group protons. The ¹³C NMR spectrum displays signals for the carbonyl carbons, the carbons of the cyclopentadienyl ring (with the substituted carbon appearing at a different chemical shift), and the methyl carbon.

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound are the very strong absorption bands in the 2025-1940 cm⁻¹ region. These correspond to the stretching vibrations of the three carbonyl ligands. The presence of multiple bands in this region is indicative of the low symmetry of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows the molecular ion peak at m/z 218. The fragmentation pattern is characterized by the sequential loss of the three carbonyl ligands, resulting in prominent peaks at m/z 190, 162, and 134. Further fragmentation can lead to the observation of the methylcyclopentadienyl cation and the manganese ion.

Reactivity and Workflow Visualization

This compound undergoes a variety of reactions, one of the most common being the photochemical substitution of its carbonyl ligands. This reactivity allows for the synthesis of a wide range of derivatives.

Photochemical Ligand Substitution

Irradiation of this compound in the presence of a suitable ligand, such as a phosphine, leads to the displacement of one or more carbonyl groups.

Experimental Protocol: Photochemical Substitution with Triphenylphosphine

-

Reaction Setup: A solution of this compound and a stoichiometric amount of triphenylphosphine in a suitable solvent (e.g., hexane or THF) is placed in a quartz reaction vessel.

-

Irradiation: The solution is deoxygenated by bubbling with nitrogen or argon and then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the CO stretching bands of the starting material and the appearance of new CO bands at lower frequencies for the product.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then purified by column chromatography on silica gel or by recrystallization to yield the dicarbonyl(methylcyclopentadienyl)(triphenylphosphine)manganese(I) product.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the photochemical substitution of a carbonyl ligand in this compound with triphenylphosphine.

Caption: Workflow for the photochemical synthesis of (η⁵-MeCp)Mn(CO)₂PPh₃.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methylcymantrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of methylcymantrene, an organomanganese compound with increasing interest in various scientific fields. This document delves into the core principles governing its three-dimensional arrangement and the nature of the chemical bonds that dictate its reactivity and properties. Key experimental and computational data are presented to offer a detailed understanding of this fascinating molecule.

Introduction

This compound, systematically named (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is a half-sandwich compound with the chemical formula (CH₃C₅H₄)Mn(CO)₃.[1] It belongs to the class of cymantrenes, which are derivatives of cyclopentadienyl manganese tricarbonyl. The presence of the electron-donating methyl group on the cyclopentadienyl ring distinguishes it from its parent compound, cymantrene, influencing its electronic properties and reactivity.[2] this compound is an 18-electron complex, a key factor contributing to its stability, with the manganese center formally in the +1 oxidation state.

Molecular Structure

The molecular architecture of this compound is characterized by a central manganese atom coordinated to a planar methylcyclopentadienyl (Cp') ligand and three linear carbonyl (CO) ligands. The Cp' ligand is bonded to the manganese atom in an η⁵-fashion, meaning all five carbon atoms of the cyclopentadienyl ring are bonded to the metal center.

Crystallographic Data

Table 1: Comparison of Selected Bond Lengths in Cymantrene Derivatives

| Bond | Typical Length (Å) in Phosphane-Substituted Cymantrenes |

| Mn–CO | 1.755 |

| Mn–P | 2.185 - 2.274 |

| Mn–Cp (centroid) | 1.761 |

Data sourced from studies on phosphane-substituted cymantrenes and may vary slightly for this compound.

Chemical Bonding

The bonding in this compound is a classic example of organometallic bonding, involving a combination of covalent and dative interactions.

Manganese-Cyclopentadienyl Bonding

The interaction between the manganese atom and the methylcyclopentadienyl ligand involves the overlap of the manganese d-orbitals with the π-molecular orbitals of the cyclopentadienyl ring. This creates a strong, delocalized bond that is central to the stability of the molecule.

Manganese-Carbonyl Bonding and π-Back-Bonding

The Mn–CO bonds are comprised of two main components: a σ-bond formed by the donation of the lone pair of electrons from the carbon atom of CO to an empty d-orbital of manganese, and a crucial π-back-bond. This back-bonding involves the donation of electron density from filled manganese d-orbitals into the empty π* antibonding orbitals of the CO ligands. This interaction strengthens the Mn–C bond and weakens the C–O triple bond. The electron-donating methyl group on the cyclopentadienyl ring increases the electron density on the manganese atom, which in turn enhances the π-back-bonding to the carbonyl ligands. This results in a decrease in the C–O bond order and a corresponding decrease in the CO stretching frequencies observed in infrared spectroscopy.[2]

Computational Analysis of Bonding

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and bonding in organometallic complexes like this compound. These calculations can provide quantitative measures of bond strength, such as bond dissociation energies (BDEs).

Table 2: Calculated Bond Dissociation Energies (Representative Values)

| Bond | Calculated BDE (kcal/mol) |

| Mn–CO | Data not available for this compound |

| Mn–Cp' | Data not available for this compound |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a manganese salt with methylcyclopentadienyl sodium, followed by carbonylation. The following is a generalized procedure based on patent literature.

Protocol: Synthesis of this compound

-

Preparation of Sodium Methylcyclopentadienide: In a moisture-free, inert atmosphere (e.g., nitrogen or argon), metallic sodium is reacted with methylcyclopentadiene in a suitable solvent (e.g., tetrahydrofuran or 1,4-dioxane). The reaction mixture is typically heated to facilitate the formation of sodium methylcyclopentadienide.

-

Reaction with Manganese Salt: Anhydrous manganese(II) chloride is added to the solution of sodium methylcyclopentadienide. This reaction forms a monomethylcyclopentadienyl manganese intermediate.

-

Carbonylation: The reaction mixture is then subjected to a carbon monoxide atmosphere at elevated pressure and temperature. The CO ligands displace other ligands and coordinate to the manganese center to form the final product, methylcyclopentadienyl manganese tricarbonyl.

-

Purification: The crude product is then purified by techniques such as distillation or sublimation to yield the final product.

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for characterizing this compound, primarily through the observation of the C≡O stretching frequencies of the carbonyl ligands.

Protocol: FTIR Analysis of this compound

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: A background spectrum of the empty spectrometer (or the salt plates) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions of the strong absorption bands in the 2100-1900 cm⁻¹ region are indicative of the CO stretching vibrations. For this compound, these are typically observed around 2025 and 1940 cm⁻¹.[3]

Table 3: Spectroscopic Data for this compound

| Technique | Key Observables |

| ¹H NMR | Resonances for the methyl and cyclopentadienyl protons. |

| ¹³C NMR | Resonances for the methyl, cyclopentadienyl, and carbonyl carbons. |

| IR | Strong C≡O stretching bands around 2025 and 1940 cm⁻¹. |

Note: Specific chemical shifts for ¹H and ¹³C NMR can vary depending on the solvent used.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Protocol: NMR Analysis of this compound

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the molecule.

Reaction Pathways

Electrochemical Reduction of Cymantrene

The electrochemical reduction of cymantrene and its derivatives has been studied to understand their redox behavior. The process typically involves a one-electron reduction followed by chemical reactions such as ligand substitution or dimerization.

Caption: Electrochemical reduction of cymantrene.

Conclusion

This compound possesses a stable 18-electron configuration with a well-defined molecular structure dominated by the interplay of covalent and dative bonding between the manganese center and its ligands. The electron-donating methyl group plays a significant role in modulating the electronic properties of the complex, particularly the extent of π-back-bonding to the carbonyl ligands. The structural and bonding characteristics of this compound, elucidated through a combination of spectroscopic, crystallographic, and computational methods, provide a fundamental basis for understanding its reactivity and for the rational design of new applications in catalysis and materials science. Further research to obtain a dedicated crystal structure and more detailed computational data will undoubtedly provide deeper insights into this important organometallic compound.

References

An In-depth Technical Guide to the Photochemical Properties of Methylcymantrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcymantrene, with the chemical formula (CH₃C₅H₄)Mn(CO)₃, is an organomanganese compound that has garnered significant interest due to its rich photochemical reactivity. As a derivative of the well-studied cymantrene, it serves as a versatile precursor for the synthesis of a wide array of organometallic complexes. The core of its photochemical behavior lies in the efficient photo-induced dissociation of one or more carbonyl (CO) ligands, which opens up a coordination site on the manganese center. This allows for the introduction of new ligands, providing a pathway to novel molecular architectures with tailored electronic and steric properties. This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its spectroscopic characteristics, reaction mechanisms, and detailed experimental protocols for ligand substitution reactions.

Core Photochemical Properties

The photochemistry of this compound is dominated by the substitution of its carbonyl ligands upon irradiation with ultraviolet (UV) light. This process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state, leading to the cleavage of a manganese-carbonyl bond.

Spectroscopic and Photophysical Data

The interaction of this compound with light is the primary event in its photochemistry. The following table summarizes the key spectroscopic and photophysical parameters for this compound and its parent compound, cymantrene, which serves as a close analogue.

| Parameter | Value (this compound) | Value (Cymantrene) | Solvent | Reference |

| UV-Vis Absorption | ||||

| λmax, 1 | Not explicitly found | ~250 nm | Cyclohexane | |

| εmax, 1 (M-1cm-1) | Not explicitly found | ~16,000 | Cyclohexane | |

| λmax, 2 | Not explicitly found | ~320 nm | Cyclohexane | |

| εmax, 2 (M-1cm-1) | Not explicitly found | ~2,000 | Cyclohexane | |

| Infrared Spectroscopy | ||||

| ν(CO) (cm-1) | 2025, 1940 | 2023, 1939 | Hexane | |

| Photochemical Data | ||||

| Quantum Yield (Φ) for CO loss | Not explicitly found | 0.6 - 0.8 (at 313 nm) | Various |

Photochemical Reaction Mechanism

The photo-induced substitution of a carbonyl ligand in this compound proceeds through a dissociative mechanism. Upon absorption of a photon, the molecule is promoted to an excited state, which leads to the cleavage of a Mn-CO bond and the formation of a highly reactive 16-electron dicarbonyl intermediate, (CH₃C₅H₄)Mn(CO)₂. This intermediate can exist in both singlet and triplet spin states.[1][2] The coordinatively unsaturated intermediate then readily reacts with a wide range of ligands (L) to form the substituted product, (CH₃C₅H₄)Mn(CO)₂L.

References

An In-depth Technical Guide to Methylcymantrene (CAS Number: 12108-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcymantrene, with the CAS number 12108-13-3, is an organomanganese compound with the chemical formula (CH₃C₅H₄)Mn(CO)₃. It is a derivative of cymantrene, where a methyl group is attached to the cyclopentadienyl ring. This compound, also known as (Methylcyclopentadienyl)manganese(I) tricarbonyl, belongs to the class of "piano-stool" complexes due to its molecular geometry.[1] this compound has garnered interest for its potential applications in various fields, including as a gasoline antiknock additive and in the synthesis of more complex organometallic structures.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, and reactivity, tailored for a technical audience.

Physical and Chemical Properties

This compound is a pale yellow to dark orange liquid with a faint, pleasant, and herbaceous odor.[2] It is practically insoluble in water but miscible with many organic solvents. Below is a summary of its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale yellow to dark orange liquid | [2] |

| Odor | Faint, pleasant, herbaceous | [2] |

| Molecular Weight | 218.09 g/mol | |

| Boiling Point | 232-233 °C | [2] |

| Melting Point | 1.5 °C | |

| Flash Point | 96 °C (closed cup) | [2] |

| Density | 1.38-1.39 g/cm³ at 20 °C | |

| Vapor Pressure | 0.05 mmHg at 20 °C | |

| Solubility | Practically insoluble in water | [2] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value/Information | Source(s) |

| Chemical Formula | C₉H₇MnO₃ | |

| CAS Number | 12108-13-3 | |

| Stability | Stable under normal conditions. Decomposes upon exposure to heat or light. | |

| Reactivity | The carbonyl ligands can be substituted under photochemical conditions. The cyclopentadienyl ring can undergo electrophilic substitution. | |

| Toxicity | May be toxic by inhalation, ingestion, and/or skin absorption. |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a methylcyclopentadienyl source with a manganese precursor in the presence of carbon monoxide. While several specific methodologies exist, a general and illustrative procedure is outlined below, based on common patent literature.[3][4][5]

Experimental Protocol: A Representative Synthesis

This protocol is a composite representation derived from patented industrial processes and should be adapted and optimized for laboratory-scale synthesis with appropriate safety precautions.

Step 1: Formation of Sodium Methylcyclopentadienide

-

In a nitrogen-purged reactor equipped with a stirrer and a reflux condenser, metallic sodium is dispersed in a high-boiling inert solvent (e.g., decane or mineral oil) by heating above the melting point of sodium with vigorous stirring.

-

The dispersion is then cooled, and a solution of freshly cracked methylcyclopentadiene monomer in an ethereal solvent (e.g., tetrahydrofuran, THF) is added dropwise at a controlled temperature (typically below 65 °C).

-

The reaction mixture is stirred until the sodium is completely consumed, resulting in a solution of sodium methylcyclopentadienide.

Step 2: Formation of the Manganese Intermediate

-

Anhydrous manganese(II) chloride (MnCl₂) is suspended in THF under a nitrogen atmosphere.

-

The freshly prepared solution of sodium methylcyclopentadienide is then added slowly to the MnCl₂ suspension. The molar ratio of sodium methylcyclopentadienide to MnCl₂ is a critical parameter and is typically controlled to favor the formation of the desired intermediate.

-

The reaction mixture is stirred for several hours at room temperature to form the intermediate bis(methylcyclopentadienyl)manganese or a related solvated species.

Step 3: Carbonylation

-

The reaction mixture containing the manganese intermediate is transferred to a high-pressure autoclave.

-

The autoclave is pressurized with carbon monoxide (CO) to a pressure ranging from 500 to 1500 psig.[3]

-

The mixture is heated to a temperature between 100 °C and 200 °C and stirred vigorously.[3] The reaction is monitored by the uptake of CO.

-

After the reaction is complete (typically several hours), the autoclave is cooled, and the excess CO pressure is carefully vented.

Step 4: Work-up and Purification

-

The reaction mixture is hydrolyzed with a dilute acid solution (e.g., 10% HCl).[2]

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., pentane or toluene).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product as a yellow to orange liquid.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Properties

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the expected spectroscopic data based on the known properties of cymantrene and its derivatives.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the presence of strong absorption bands in the carbonyl stretching region (ν(CO)). For a (C₅R₅)Mn(CO)₃ complex, two strong bands are typically observed.

Table 3: Representative Infrared Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-O stretch (carbonyl) | ~2030 and ~1940 | Strong |

| C-H stretch (aromatic) | ~3100 | Medium |

| C-H stretch (aliphatic) | ~2950-2850 | Medium |

| C=C stretch (ring) | ~1410 | Medium |

The electron-donating methyl group on the cyclopentadienyl ring increases electron density on the manganese center, which in turn increases back-bonding to the CO ligands. This strengthening of the Mn-C bond and weakening of the C-O bond results in a slight lowering of the CO stretching frequencies compared to unsubstituted cymantrene.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the protons of the methyl group and the cyclopentadienyl ring.

Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.8-2.0 | Singlet | 3H |

| -C₅H₄- (ring protons) | ~4.5-4.8 | Two multiplets (AA'BB' system) | 4H |

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 5: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ | ~15 |

| Ring C -CH₃ | ~105 |

| Ring C -H | ~80-85 |

| C O (carbonyl) | ~225 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would show the molecular ion peak and characteristic fragmentation patterns involving the sequential loss of the three carbonyl ligands.

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 218 | [ (CH₃C₅H₄)Mn(CO)₃ ]⁺ (Molecular Ion) |

| 190 | [ (CH₃C₅H₄)Mn(CO)₂ ]⁺ |

| 162 | [ (CH₃C₅H₄)Mn(CO) ]⁺ |

| 134 | [ (CH₃C₅H₄)Mn ]⁺ |

Reactivity

The reactivity of this compound is characterized by reactions at the cyclopentadienyl ring and substitution of the carbonyl ligands.

Reactions of the Cyclopentadienyl Ring

The cyclopentadienyl ring in this compound can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. The electron-donating methyl group activates the ring towards electrophilic attack.

Substitution of Carbonyl Ligands

The carbonyl ligands can be substituted by other ligands, such as phosphines or arenes, typically under photochemical conditions (UV irradiation). This provides a route to a wide variety of cymantrene derivatives with modified electronic and steric properties.

Caption: Key reactivity pathways for this compound.

Conclusion

This compound is a versatile organometallic compound with well-defined physical and spectroscopic properties. Its synthesis, while requiring specialized equipment for handling air-sensitive reagents and high-pressure carbonylation, follows established organometallic reaction pathways. The reactivity of both the cyclopentadienyl ring and the carbonyl ligands allows for its use as a precursor in the development of a wide range of functionalized cymantrene derivatives. This technical guide provides a foundational understanding of this compound for researchers and professionals in chemistry and drug development, serving as a starting point for further investigation and application.

References

- 1. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Methylcyclopentadienyl manganese tricarbonyl | 12108-13-3 [chemicalbook.com]

- 3. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]

- 4. CN100999689A - Preparation process of methyl cyclopent diene manganese tricarbonyl (MMT) antiexplosive agent - Google Patents [patents.google.com]

- 5. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]

- 6. Cymantrene radical cation family: spectral and structural characterization of the half-sandwich analogues of ferrocenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Methylcymantrene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcymantrene, formally known as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is an organometallic compound with a rich history rooted in the mid-20th century's advancements in industrial chemistry. Initially lauded for its potent anti-knock properties as a gasoline additive, its journey has traversed industrial applications to toxicological scrutiny. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, supported by quantitative data, detailed experimental protocols from foundational literature, and visualizations of its known biological interactions.

Discovery and Historical Context

The discovery of this compound is credited to the Ethyl Corporation in the 1950s.[1][2][3] This period was marked by a fervent search for alternatives and supplements to tetraethyllead (TEL) as an anti-knock agent in gasoline. Marketed under the trade name MMT, this compound emerged as a significant development in fuel technology.[3][4] Its initial application, beginning in 1958, was as a smoke suppressant for gas turbines, and by the 1970s, it was widely introduced as an octane enhancer in unleaded gasoline, particularly following the U.S. Environmental Protection Agency's (EPA) move to phase out leaded fuels.[4]

The core of this compound's utility lies in its "piano-stool" half-sandwich structure, where a central manganese atom is coordinated to a methylcyclopentadienyl ring and three carbonyl ligands.[4] This configuration imparts high lipophilicity to the molecule.[4]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below, gathered from various chemical databases and historical sources.

| Property | Value | Source |

| Molecular Formula | C₉H₇MnO₃ | [4] |

| Molar Mass | 218.09 g/mol | [4] |

| Appearance | Pale yellow to dark orange liquid | [4] |

| Odor | Faint, pleasant, herbaceous | [5][6] |

| Melting Point | -1 °C (30 °F; 272 K) | [4] |

| Boiling Point | 232-233 °C | [4][6] |

| Density | 1.38 g/cm³ | [4] |

| Solubility in Water | Slightly soluble/Partly miscible | [5][6][7] |

| Vapor Pressure | 7.3 mmHg at 212°F | OSHA |

Synthesis of this compound: Early Methodologies

The initial synthesis of this compound and its parent compound, cymantrene, was a significant achievement in organometallic chemistry. While the specific seminal peer-reviewed publication detailing the very first synthesis remains elusive in readily available databases, patents from the Ethyl Corporation in the 1950s and subsequent literature describe several foundational synthetic routes.

Carbonylation of Bis(methylcyclopentadienyl) Manganese

One of the primary methods for synthesizing this compound involves the carbonylation of bis(methylcyclopentadienyl) manganese. This process, however, was known to produce tars and result in lower yields due to the displacement of one of the methylcyclopentadienyl groups.

A significant improvement to this method, yielding over 75%, involves the reaction of a mixture of bis(methylcyclopentadienyl) manganese and manganese acetate with an alkyl aluminum compound, such as triethyl aluminum, in the presence of an ether. The resulting intermediate is then carbonylated.

Experimental Protocol:

-

Step 1: Formation of the Intermediate. A mixture of 0.25-0.55 moles of manganese acetate and 0.45-0.55 moles of a bis-cyclopentadienyl manganese compound is reacted with approximately 0.5-2.1 moles of an alkyl aluminum compound (e.g., triethyl aluminum). This reaction is conducted in the presence of about 0.75-1.25 moles of an ether per mole of the alkyl aluminum compound.

-

Step 2: Carbonylation. The resulting reaction mixture is then subjected to carbon monoxide at a pressure of 300-1500 psig and a temperature of 65°-175° C to yield the cyclopentadienyl manganese tricarbonyl compound.[8]

Reaction of Sodium Methylcyclopentadienide with a Manganese Salt

Another early and effective method involves the initial formation of sodium methylcyclopentadienide, which is then reacted with a manganese(II) salt, followed by carbonylation. This method is reported to achieve yields of over 80%.

Experimental Protocol:

-

Step 1: Formation of Sodium Methylcyclopentadienide. Liquid metallic sodium is reacted with methylcyclopentadiene to form methylcyclopentadienyl sodium.

-

Step 2: Formation of the Intermediate. The methylcyclopentadienyl sodium is then reacted with a divalent manganese salt in an equimolar ratio (1:1) to form a monomethylcyclopentadienyl manganese-solvent adduct.

-

Step 3: Carbonylation. The intermediate is then reacted with carbon monoxide to generate methylcyclopentadienyl manganese tricarbonyl. The final product is purified by conventional separation techniques.

A continuous reaction process based on this methodology has also been developed. In this process, methylcyclopentadiene monomer and sodium metal are continuously added to a reactor containing a dehydration solvent (e.g., 1,4-dioxane) at 150°C. The resulting material is then continuously fed into a second reactor where it reacts with anhydrous manganese chloride and carbon monoxide at 70°C and 5 MPa. This continuous process has reported product yields of 86% based on manganese chloride.[9]

Biological Interactions and Toxicological Pathways

The primary health concerns associated with this compound stem from the inhalation of manganese-containing particulate matter produced during its combustion.[1][10] Manganese is a known neurotoxin at high concentrations, and its exposure has been linked to neurological symptoms resembling Parkinson's disease.[10][11]

While this compound itself can be toxic, its oxidative metabolism is considered an important detoxification pathway.[12] However, the accumulation of manganese in the brain can induce neuroinflammation and oxidative stress. Recent research into manganese neurotoxicity has implicated specific inflammatory signaling pathways.

Manganese-Induced Neuroinflammation via NLRP3 Inflammasome

Manganese exposure can trigger a proinflammatory state in the central nervous system through the activation of the NLRP3 inflammasome.[11] This multi-protein complex plays a crucial role in the innate immune response. The proposed pathway is as follows:

Caption: Manganese-induced activation of the NLRP3 inflammasome leading to neuroinflammation.

cGAS-STING Pathway Activation by Manganese

Emerging research suggests that the cGAS-STING pathway, another key component of the innate immune system that typically detects cytosolic DNA, can also be activated by manganese.[11] This activation in microglial cells can contribute to neuroinflammation.

References

- 1. theicct.org [theicct.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. theicct.org [theicct.org]

- 4. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Methylcyclopentadienyl manganese tricarbonyl | 12108-13-3 [chemicalbook.com]

- 7. Methylcyclopentadienylmanganese tricarbonyl - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]

- 9. Method for preparing methyl cyclopentadienyl tricarbonyl manganese through continuous reaction - Eureka | Patsnap [eureka.patsnap.com]

- 10. Manganese neurotoxicity: behavioral, pathological, and biochemical effects following various routes of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of the toxicity of methylcyclopentadienyl manganese tricarbonyl with that of its two major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methylcymantrene: A Technical Guide

Introduction

Methylcymantrene, with the chemical formula (CH₃C₅H₄)Mn(CO)₃, is an organomanganese compound that has garnered significant interest in various fields, including as a fuel additive. Its "piano-stool" structure, consisting of a manganese atom bonded to a methylcyclopentadienyl ring and three carbonyl ligands, gives rise to characteristic spectroscopic signatures. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and a comprehensive summary of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group and the cyclopentadienyl (Cp) ring. Due to the asymmetry of the methyl-substituted Cp ring, the four ring protons are not chemically equivalent and are expected to appear as two multiplets. The methyl group protons will appear as a singlet.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopentadienyl Protons (C₅H₄) | 4.5 - 5.5 | Multiplet |

| Methyl Protons (CH₃) | 1.8 - 2.2 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

-

Data Acquisition: The spectrometer is tuned to the ¹H frequency. A standard one-pulse sequence is typically used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the signals provides the relative ratio of the different types of protons.

Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show signals corresponding to the different carbon environments in the molecule: the methyl group, the carbons of the cyclopentadienyl ring, and the carbonyl ligands. Due to the symmetry of the molecule, the four carbons of the Cp ring are expected to give three distinct signals (one for the carbon bearing the methyl group, one for the two adjacent carbons, and one for the two carbons further away). The three carbonyl carbons are chemically equivalent and will appear as a single signal.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbons (CO) | 220 - 230 |

| C-CH₃ (Cyclopentadienyl) | 100 - 110 |

| CH (Cyclopentadienyl) | 80 - 90 |

| Methyl Carbon (CH₃) | 12 - 18 |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy, though a higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is used.

-

Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (which is typically much higher than for ¹H NMR).

-

Data Processing: The FID is processed using a Fourier transform. The resulting spectrum is phased, baseline-corrected, and referenced to the solvent signal or TMS.

Experimental workflow for ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for characterizing the vibrational modes of this compound, particularly the strong absorptions of the carbonyl ligands. The number and frequency of the C≡O stretching bands provide information about the symmetry and electronic environment of the metal center.

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Cp ring) | ~3100 | Medium |

| C-H Stretch (Methyl) | 2950 - 2850 | Medium |

| C≡O Stretch | ~2030, ~1945 | Very Strong |

| C=C Stretch (Cp ring) | ~1410 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Liquid Film: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of this compound in a suitable solvent (e.g., hexane, CCl₄) can be prepared and placed in a liquid IR cell. A background spectrum of the solvent should be collected for subtraction.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment. A background spectrum (of air or the pure solvent) is first recorded. The sample spectrum is then acquired. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).

-

Data Processing: The sample interferogram is converted to a spectrum via a Fourier transform. The spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental workflow for IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorptions arising from metal-to-ligand charge transfer (MLCT) and d-d transitions.

Table 4: UV-Vis Spectroscopic Data for this compound

| Transition Type | λ_max (nm) |

| MLCT / π → π* | 210 - 400 |

| d-d | ~333 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans the desired wavelength range (e.g., 200-800 nm).

-

Data Processing: The instrument automatically subtracts the absorbance of the solvent from that of the sample to generate the final absorption spectrum. The wavelengths of maximum absorbance (λ_max) are then identified.

Experimental workflow for UV-Vis spectroscopy.

methylcymantrene chemical formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methylcymantrene, an organomanganese compound. It details its chemical and physical properties, toxicological data, and a known synthesis protocol. The guide also explores the current understanding of its mechanism of action, focusing on the induction of oxidative stress. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound, also known as methylcyclopentadienyl manganese tricarbonyl (MMT), is an organometallic compound with the chemical formula C9H7MnO3.[1] It is recognized for its use as a gasoline additive to boost octane ratings.[1] A summary of its key quantitative properties is presented below.

| Property | Value |

| Chemical Formula | C9H7MnO3 |

| Molecular Weight | 218.09 g/mol |

| Appearance | Pale yellow to dark orange liquid |

| Odor | Faint, pleasant |

| Boiling Point | 232-233 °C |

| Melting Point | -1 °C |

| Density | 1.38 g/mL at 25 °C |

| Vapor Pressure | 0.05 mmHg at 20 °C |

| Solubility | Slightly soluble in water |

Toxicological Data

The toxicity of this compound has been evaluated in animal models, providing insights into its potential hazards. The following table summarizes key toxicological endpoints.

| Metric | Value | Species |

| LD50 (Oral) | 58 mg/kg | Rat |

| LD50 (Dermal) | 140 mg/kg | Rabbit |

| LC50 (Inhalation) | 0.076 mg/L (4 hours) | Rat |

Experimental Protocol: Synthesis of this compound

The following is a general protocol for the synthesis of methylcyclopentadienyl manganese tricarbonyl, based on established chemical principles.

Materials:

-

Liquid metallic sodium

-

Methylcyclopentadiene

-

Divalent manganese salt (e.g., manganese (II) chloride)

-

Carbon monoxide (CO) gas

-

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

-

Formation of Sodium Methylcyclopentadienide: In an inert atmosphere, react liquid metallic sodium with methylcyclopentadiene in an anhydrous solvent. This reaction forms the sodium salt of methylcyclopentadiene.

-

Formation of Monomethylcyclopentadienyl Manganese: React the resulting sodium methylcyclopentadienide with an equimolar amount of a divalent manganese salt. This step yields the intermediate, monomethylcyclopentadienyl manganese, as a solvent adduct.

-

Carbonylation: Introduce carbon monoxide gas into the reaction mixture. The CO will react with the intermediate to form methylcyclopentadienyl manganese tricarbonyl.

-

Purification: The final product, this compound, can be isolated and purified using standard techniques such as distillation or chromatography.

Mechanism of Action: Signaling Pathways and Cellular Effects

The precise signaling pathways affected by this compound are an area of ongoing research. However, current evidence strongly points to the induction of oxidative stress as a primary mechanism of its toxicity.

Studies have shown that this compound exposure increases the vulnerability of cells, such as rat thymocytes, to oxidative stress.[2] This is evidenced by an increased population of dead cells and enhanced fluorescence of probes sensitive to reactive oxygen species (ROS).[2] Furthermore, the toxic effects of this compound can be mitigated by the presence of antioxidants like quercetin, a flavonoid known for its ability to scavenge free radicals.[2]

At a cellular level, exposure to methylcyclopentadienyl manganese tricarbonyl has been observed to cause ultrastructural changes in neurons of the substantia nigra in rats.[1] This suggests that the compound can lead to neuronal damage, potentially contributing to its neurotoxic effects.[1]

While a specific, detailed signaling cascade has yet to be fully elucidated, a logical workflow of its mechanism of action based on current understanding is presented below.

Caption: Logical workflow of this compound-induced oxidative stress.

Conclusion

This technical guide has summarized the key chemical, physical, and toxicological properties of this compound. A general synthesis protocol has been provided, and the current understanding of its mechanism of action, centered on oxidative stress, has been discussed. Further research is warranted to fully elucidate the specific signaling pathways and molecular targets of this compound to better understand its biological effects and potential therapeutic or toxicological implications.

References

The Solubility Profile of Methylcymantrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylcymantrene, an organomanganese compound with applications in various research and industrial fields. Understanding the solubility of this compound is critical for its handling, formulation, and application in experimental and developmental settings. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound, also known as (Methylcyclopentadienyl)manganese tricarbonyl, is generally characterized as a lipophilic, organometallic compound. Its solubility is a key physicochemical property influencing its utility in organic synthesis, catalysis, and as a fuel additive.

Data on Solubility

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 29 mg/L (Slightly Soluble)[1] |

| Hydrocarbons (e.g., Hexane, Gasoline, Toluene) | Not Specified | Soluble / Miscible[2][3][4][5][6] |

| Alcohols | Not Specified | Soluble[2][3][4][5][6] |

| Ether | Not Specified | Soluble[2][3][4][5][6] |

| Acetone | Not Specified | Soluble[2][3][5][6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method coupled with UV-Vis spectroscopic analysis. This method is suitable for determining the thermodynamic solubility of a compound.

Principle

An excess amount of solid this compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., hexane, ethanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

1. Preparation of Calibration Curve:

a. Prepare a stock solution of this compound of a known concentration in the solvent of interest. b. Perform a serial dilution of the stock solution to prepare a series of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent of interest should be used as the blank. d. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

2. Equilibration (Shake-Flask Method):

a. Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

3. Sample Preparation and Analysis:

a. Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility. d. Dilute the filtered, saturated solution with the solvent of interest to a concentration that falls within the linear range of the previously prepared calibration curve. e. Measure the absorbance of the diluted solution at the λmax.

4. Calculation of Solubility:

a. Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample from its absorbance. b. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chembk.com [chembk.com]

- 3. Methylcyclopentadienyl manganese tricarbonyl | 12108-13-3 [chemicalbook.com]

- 4. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]

- 5. Methylcyclopentadienyl manganese tricarbonyl CAS#: 12108-13-3 [m.chemicalbook.com]

- 6. Cas 12108-13-3,METHYLCYCLOPENTADIENYLMANGANESE TRICARBONYL | lookchem [lookchem.com]

Navigating the Synthesis and Handling of Methylcymantrene: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Methylcymantrene, also known as methylcyclopentadienyl manganese tricarbonyl (MMT), is an organometallic compound with a growing profile in medicinal chemistry and materials science. Its unique "piano-stool" structure and reactivity make it a valuable building block for novel therapeutic agents and functional materials. However, as with any specialized chemical, a thorough understanding of its health and safety profile is paramount for its responsible handling and application in a research and development setting. This guide provides an in-depth overview of the known health and safety considerations for this compound, supported by available data and recommended protocols.

Physicochemical and Toxicological Data

A clear understanding of the fundamental properties of a compound is the first step in a robust safety assessment. The following tables summarize the key physicochemical and toxicological data for this compound.

| Physicochemical Properties | |

| IUPAC Name | Tricarbonyl((1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien-1-yl)manganese |

| Synonyms | Methylcyclopentadienyl manganese tricarbonyl, MMT, MCMT |

| CAS Number | 12108-13-3 |

| Molecular Formula | C₉H₇MnO₃ |

| Molecular Weight | 218.09 g/mol [1] |

| Appearance | Yellow to dark-orange liquid |

| Odor | Faint, pleasant odor |

| Boiling Point | 449°F (232°C) |

| Melting Point | 34°F (1°C) |

| Flash Point | 230°F (110°C) |

| Vapor Pressure | 7.3 mmHg at 212°F (100°C) |

| Specific Gravity | 1.39 |

| Solubility | Slightly soluble in water |

| Acute Toxicity Data | |

| LD50 (Intraperitoneal, Rat) | 12.1 mg/kg.[2] |

| Inhalation Hazard | Very toxic by inhalation.[3] |

| Ingestion Hazard | Very toxic if swallowed.[3] Animal experiments suggest ingestion of less than 5 grams may be fatal or cause serious health damage.[3] |

| Dermal Hazard | Toxic in contact with skin.[3] MMT penetrates the skin rapidly.[3] |

Health Hazard Information

Exposure to this compound can lead to a range of adverse health effects, from immediate symptoms to potential long-term consequences.

Routes of Exposure and Symptoms:

-

Inhalation: Acute exposure can cause headache, slurred speech, a sensation of a "thick tongue," giddiness, and nausea.[4] Chronic inhalation in animal studies has led to inflammation of the airways and lungs.[3]

-

Ingestion: May lead to severely toxic effects.[3]

-

Skin Contact: Can cause skin irritation after prolonged or repeated exposure, leading to redness, swelling, and scaling.[3] A small amount spilled on a worker's hand and wrist reportedly caused systemic effects like a "thick tongue," giddiness, nausea, and headache within minutes.[3]

-

Eye Contact: May cause eye irritation.[4]

Systemic and Long-Term Effects:

-

Neurological: Excitability, hyperactivity, muscle spasms, tremors, convulsions, and coma have been noted as potential signs of exposure.[4] Animal studies with repeated inhalation showed mild effects on the nervous system.[3]

-

Organ Toxicity: Animal studies have indicated potential damage to the lungs, liver, and kidneys following repeated inhalation.[3]

-

Carcinogenicity: There is limited evidence of a carcinogenic effect, and not enough data is available to make a definitive assessment.[3]

-

Cumulative Effects: There is a concern for substance accumulation in the body following repeated or long-term occupational exposure.[3]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay:

-

Cell Culture: Maintain the desired cancer cell line (e.g., HL-60) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (e.g., 37°C, 5% CO₂).

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in the culture medium.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere overnight.

-

Treatment: Replace the medium with the prepared dilutions of this compound. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a standard method, such as the MTT or resazurin assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values by plotting cell viability against the compound concentration.

Signaling Pathways and Workflows

Logical Workflow for Chemical Health and Safety Assessment

References

- 1. This compound | C9H7MnO3- | CID 25511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of the toxicity of methylcyclopentadienyl manganese tricarbonyl with that of its two major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. METHYLCYCLOPENTADIENYLMANGANESE TRICARBONYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Cymantrenyl-Nucleobases: Synthesis, Anticancer, Antitrypanosomal and Antimicrobial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

The Environmental Impact of Methylcymantrene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Methylcymantrene, known chemically as (η⁵-methylcyclopentadienyl)tricarbonylmanganese(I), is an organomanganese compound primarily used as a gasoline additive to enhance octane ratings. While its application in fuels has been a subject of debate due to potential environmental and health concerns, a comprehensive understanding of its environmental fate and ecotoxicological profile is crucial for informed risk assessment and management. This technical guide provides an in-depth analysis of the environmental impact of this compound, summarizing key quantitative data, detailing experimental protocols for its detection, and visualizing its environmental degradation pathway.

Environmental Fate and Persistence

This compound exhibits distinct behaviors in different environmental compartments. Its persistence is largely dictated by its sensitivity to light.

In the Atmosphere: Upon release into the atmosphere, this compound is not expected to persist in its original form. Its low vapor pressure suggests limited volatilization, but any airborne compound is susceptible to rapid photodegradation.

In Water: this compound is highly unstable in the presence of sunlight. Studies have shown that it undergoes rapid photolysis in water, with a half-life of approximately one minute in midday sunlight.[1] The primary photodegradation products include cyclopentadiene, methyl cyclopentadiene, carbon monoxide, and a manganese carbonyl that is readily oxidized to trimanganese tetroxide.[1] In the absence of light, however, its stability increases significantly. In dark conditions within aquifer materials and sediments, this compound is fairly stable, with estimated half-lives ranging from 0.2 to 1.5 years.[1]

In Soil: When spilled on land, this compound is believed to be stabilized in the soil matrix, potentially increasing its persistence in this compartment.[2] While it is not readily biodegradable, the primary route of environmental alteration remains photodegradation for the portion exposed to sunlight.[3] For the fraction that penetrates deeper into the soil and is shielded from light, longer persistence is expected.

The combustion of this compound in gasoline engines results in the formation of inorganic manganese compounds, primarily manganese phosphate and manganese sulfate, with smaller amounts of manganese oxides.[4][5] These combustion products are the primary source of manganese emissions from vehicles using fuel containing this additive.

Ecotoxicity

This compound has been shown to be toxic to aquatic organisms. The available data on its ecotoxicity are summarized in the tables below.

Table 1: Aquatic Toxicity of this compound

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Aquatic Invertebrates | Not Specified | High Toxicity | Not Specified | [3] |

| Aquatic Organisms | LC50/EC50 | 0.83 | Not Specified | [5] |

| Aquatic Organisms | Predicted LC50/EC50 | 0.008 | Not Specified | [5] |

| Aquatic Organisms | Predicted Chronic EC50 | 0.00155 | Not Specified | [5] |

Note: Data gaps for acute fish and aquatic plant toxicity have been identified.[3]

Experimental Protocols

Accurate determination of this compound in environmental matrices is essential for monitoring and risk assessment. Several analytical methods have been developed for this purpose.

Analysis of this compound in Soil

A common method for the determination of this compound in soil involves solvent extraction followed by atomic absorption spectrophotometry.[6]

-

Sample Preparation: A soil sample is extracted with a suitable organic solvent, such as isooctane.

-

Decomposition: Bromine is added to the extract to decompose the this compound molecule, releasing the manganese.

-

Extraction of Manganese: The manganese is then extracted from the organic phase using a dilute hydrochloric acid solution.

-

Quantification: The concentration of manganese in the acidic aqueous solution is determined by atomic absorption spectrophotometry (AAS). The initial concentration of this compound in the soil sample is then back-calculated based on the manganese content.

Analysis of this compound in Water

Microextraction techniques coupled with sensitive detection methods are employed for the analysis of this compound in water samples.

-

Ionic-Liquid Headspace Single Drop Microextraction (IL-HS-SDME): This method involves the use of an ionic liquid microdrop suspended in the headspace above the water sample. This compound partitions from the water into the headspace and is then extracted into the ionic liquid. The microdrop is subsequently analyzed by electrothermal atomic absorption spectrometry (ETAAS).

-

Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the water sample or its headspace. This compound adsorbs to the fiber, which is then thermally desorbed in the injection port of a gas chromatograph for separation and quantification. Coupling with an atomic absorption spectrometer (AAS) allows for element-specific detection.

Analysis of this compound in Air

The analysis of airborne this compound typically involves sample collection on a sorbent material followed by chromatographic analysis.

-

Sample Collection: A known volume of air is drawn through a sorbent tube containing a material such as XAD-2 resin, which traps the this compound.

-

Sample Extraction: The trapped compound is eluted from the sorbent with a suitable solvent.

-

Analysis: The extract is then analyzed by gas chromatography with an electron-capture detector (GC-ECD), which is highly sensitive to organometallic compounds like this compound.

General Ecotoxicity Testing Protocol (LC50 Determination)

The determination of the median lethal concentration (LC50) for aquatic organisms is a standard ecotoxicity test. The general procedure is as follows:

-

Test Organisms: A suitable test species (e.g., rainbow trout, daphnia magna) is selected and acclimated to laboratory conditions.

-

Test Solutions: A series of test solutions with varying concentrations of this compound are prepared, along with a control group with no added toxicant.

-

Exposure: The test organisms are exposed to the different concentrations of this compound for a specified period (e.g., 96 hours for fish, 48 hours for daphnia).

-

Observation: Mortality is recorded at regular intervals.

-

Data Analysis: The mortality data is plotted against the test concentrations, and the LC50 value (the concentration that is lethal to 50% of the test organisms) is determined using statistical methods such as probit analysis.

Visualizations

Environmental Fate and Degradation Pathway of this compound

Caption: Environmental fate and degradation pathway of this compound.

General Analytical Workflow for this compound in Environmental Samples

Caption: Generalized workflow for the analysis of this compound.

Signaling Pathways

The concept of signaling pathways is typically associated with the mechanisms of action of substances at a cellular or molecular level within an organism, which is a central focus in pharmacology and toxicology. The available scientific literature on the environmental impact of this compound does not describe specific environmental signaling pathways. The research primarily focuses on its fate, transport, and ecotoxicity at the organism and population levels. Therefore, information regarding the interaction of this compound with specific signaling pathways in environmental organisms is not available at this time. The primary pathway of concern from an environmental perspective is its degradation, as illustrated in the diagram above.

Conclusion

This compound is a compound with significant environmental implications, primarily due to its high aquatic toxicity. Its persistence is highly dependent on environmental conditions, with rapid photodegradation in sunlit waters and greater stability in soil and dark aquatic environments. The combustion of this compound in gasoline leads to the release of inorganic manganese compounds. A range of analytical methods is available for the detection and quantification of this compound in various environmental media, which are crucial for monitoring its presence and assessing potential risks. Further research is needed to fill the existing data gaps, particularly concerning its toxicity to a broader range of aquatic and terrestrial organisms and to fully elucidate its long-term environmental behavior.

References

- 1. epa.gov [epa.gov]

- 2. It’s Elemental: Detecting Toxicity in a Controversial Fuel Additive | NSF - National Science Foundation [nsf.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The EPA health risk assessment of methylcyclopentadienyl manganese tricarbonyl (MMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Decomposition Products and Pathways of Methylcymantrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcymantrene, or (methylcyclopentadienyl)manganese tricarbonyl, is an organometallic compound with a history of use as a gasoline additive and with potential applications in catalysis and materials science. Understanding its stability and decomposition pathways under various conditions is crucial for assessing its environmental impact, ensuring safe handling, and exploring its synthetic utility. This technical guide provides a comprehensive overview of the decomposition products and pathways of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key processes.

Thermal Decomposition

The thermal stability of this compound is a critical parameter for its storage and application. Upon heating, the compound undergoes decomposition, leading to the formation of various products. The primary decomposition pathway involves the cleavage of the metal-ligand bonds.

Thermal Decomposition Products

While specific quantitative data for the thermal decomposition of this compound is not extensively available in the public domain, analysis of related organometallic compounds and general principles of inorganic chemistry suggest the following potential decomposition products:

-

Manganese Oxides: In the presence of oxygen, manganese-containing solids, such as various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), are expected to form.

-

Carbon Monoxide (CO): The carbonyl ligands are readily lost as carbon monoxide gas, which is a toxic byproduct.

-

Hydrocarbons: The methylcyclopentadienyl ligand can decompose to form a variety of volatile organic compounds.

-

Metallic Manganese: Under inert atmospheres, metallic manganese may be deposited.

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound can be investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique provides information on the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.[1][2][3][4]

-

Principle: A small sample of this compound is heated in a controlled atmosphere (e.g., nitrogen, air) on a microbalance. The mass of the sample is continuously monitored as the temperature is increased. The gases evolved during decomposition are transferred to a mass spectrometer for identification.[1][2]

-

Experimental Setup:

-

A thermogravimetric analyzer (TGA) is coupled to a mass spectrometer (MS) via a heated transfer line.[1][4]

-

The sample (typically 5-10 mg) is placed in a crucible (e.g., alumina, platinum).

-

A typical heating rate is 10-20 °C/min.[2]

-

The MS is set to scan a mass range relevant to the expected decomposition products (e.g., m/z 1-300 amu).[2][3]

-

-

Data Analysis: The TGA curve shows the temperature ranges of decomposition, while the MS data provides the identity of the evolved gases at each stage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is used to analyze the thermal decomposition products of non-volatile materials.[5][6][7][8][9]

-

Principle: A sample of this compound is rapidly heated to a high temperature in an inert atmosphere. The resulting volatile and semi-volatile decomposition products are then separated by gas chromatography and identified by mass spectrometry.[5][9]

-

Experimental Setup:

-

A pyrolysis unit is connected to the injector of a gas chromatograph-mass spectrometer (GC-MS).

-

A small amount of the sample is placed in a pyrolysis tube or on a filament.

-

The sample is pyrolyzed at a specific temperature (e.g., 500-800 °C).[9]

-

The pyrolysis products are swept into the GC column for separation and then detected by the MS.

-

-

Data Analysis: The chromatogram shows the different decomposition products, and the mass spectrum of each peak allows for its identification.

Photolytic Decomposition